molecular formula C7H10N2O B1600159 Pyrrolidine, 1-(isocyanoacetyl)- CAS No. 67434-30-4

Pyrrolidine, 1-(isocyanoacetyl)-

Cat. No. B1600159
CAS RN: 67434-30-4
M. Wt: 138.17 g/mol
InChI Key: RRDPZNVNPIFWQB-UHFFFAOYSA-N
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Description

Pyrrolidine, 1-(isocyanoacetyl)-, also known as Pyrrolidine-1-carbonitrile, is a chemical compound with the formula C7H10N2O . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine compounds can be achieved through two main strategies: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .


Molecular Structure Analysis

The molecular structure of Pyrrolidine, 1-(isocyanoacetyl)- consists of a five-membered pyrrolidine ring. This structure is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

Pyrrolidine compounds are known for their versatility in chemical reactions. For synthetic pyrrolidines, the 1,3-dipolar cycloaddition reaction between nitrogen-based 1,3-dipole azomethine ylides with alkenyl dipolarophiles has been studied extensively .


Physical And Chemical Properties Analysis

Pyrrolidine, 1-(isocyanoacetyl)- has a molecular weight of 138.1671 . The physicochemical parameters of pyrrolidine compounds can be modified by introducing heteroatomic fragments in these molecules .

Scientific Research Applications

Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives

Pyrrolo[3,4-c]pyridine derivatives, which share structural similarities with "Pyrrolidine, 1-(isocyanoacetyl)-", have demonstrated a broad spectrum of pharmacological properties. These compounds have been explored for their potential in treating diseases of the nervous and immune systems due to their analgesic and sedative effects. Moreover, their antidiabetic, antimycobacterial, antiviral, and antitumor activities have also been recognized, showcasing their versatility in various therapeutic areas (Wójcicka & Redzicka, 2021).

Cycloaddition Reactions and Synthesis of Pyrrolidines

Pyrrolidines, including those synthesized from "Pyrrolidine, 1-(isocyanoacetyl)-", play a crucial role in medicinal chemistry. The study of their synthesis through [3+2] cycloaddition reactions, especially involving N-methyl azomethine ylide and various substrates, has led to the creation of compounds with significant biological effects. These compounds find applications in medicine, as dyes, and in agrochemical substances, highlighting their importance in both scientific and industrial fields (Żmigrodzka et al., 2022).

Organocatalyst-mediated Reactions

The use of "Pyrrolidine, 1-(isocyanoacetyl)-" in organocatalyst-mediated reactions has been studied for the enantioselective synthesis of complex molecules. For instance, the trifluoroacetic acid salt of 2-(pyrrolidinylmethyl)pyrrolidine has shown efficacy as an organocatalyst in asymmetric intramolecular aldol reactions. This application underscores the potential of pyrrolidine derivatives in facilitating the synthesis of enantiomerically enriched products, which are valuable in drug development and other areas of chemistry (Hayashi et al., 2007).

Environmental Applications

Beyond medicinal chemistry, pyridine derivatives, related to "Pyrrolidine, 1-(isocyanoacetyl)-", have been investigated for environmental applications. Research on the degradation mechanisms of pyridine in drinking water using dielectric barrier discharge (DBD) systems has shown promising results. This study indicates the potential of pyrrolidine and its derivatives in the removal of hazardous compounds from water, contributing to safer drinking water and environmental protection (Li et al., 2017).

Mechanism of Action

Target of Action

Pyrrolidine, 1-(isocyanoacetyl)-, also known as 1-PYRROLIDINO-2-ISOCYANO-ACETAMIDE, is a compound that has been found to have biological activity. It’s known that pyrrolidine derivatives have been reported to interact with various targets, including enzymes like carbonic anhydrase .

Mode of Action

The pyrrolidine ring is a common feature in many biologically active compounds and is known to contribute to the stereochemistry of the molecule . The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Pathways

Pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . These suggest that the compound may interact with multiple biochemical pathways.

Pharmacokinetics

The physicochemical parameters of pyrrolidine and its derivatives have been studied . These parameters can influence the compound’s bioavailability and pharmacokinetics.

Result of Action

Pyrrolidine derivatives have been associated with a range of biological activities, suggesting that they may have diverse effects at the molecular and cellular level .

Action Environment

It’s known that the biological activity of pyrrolidine derivatives can be influenced by steric factors .

Safety and Hazards

According to the safety data sheet, Pyrrolidine, 1-(isocyanoacetyl)- may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Pyrrolidine compounds have shown promising biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . This suggests that pyrrolidine compounds can be some of the best sources of pharmacologically active lead compounds, guiding medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

Biochemical Analysis

Biochemical Properties

Pyrrolidine, 1-(isocyanoacetyl)- plays a significant role in biochemical reactions, particularly in enzyme inhibition and protein interactions. This compound interacts with various enzymes, including cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The isocyano group of Pyrrolidine, 1-(isocyanoacetyl)- can form covalent bonds with the active sites of these enzymes, leading to inhibition or modification of their activity. Additionally, Pyrrolidine, 1-(isocyanoacetyl)- has been shown to interact with proteins involved in cellular signaling pathways, affecting their function and downstream effects .

Cellular Effects

Pyrrolidine, 1-(isocyanoacetyl)- exerts various effects on different cell types and cellular processes. In particular, it has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, Pyrrolidine, 1-(isocyanoacetyl)- can modulate the activity of transcription factors, leading to changes in gene expression profiles . This compound also affects cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolic pathways and the levels of key metabolites .

Molecular Mechanism

The molecular mechanism of action of Pyrrolidine, 1-(isocyanoacetyl)- involves its interaction with biomolecules at the molecular level. This compound can bind to the active sites of enzymes, leading to enzyme inhibition or activation. For example, Pyrrolidine, 1-(isocyanoacetyl)- has been shown to inhibit the activity of cytochrome P450 enzymes by forming covalent bonds with their active sites . Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Pyrrolidine, 1-(isocyanoacetyl)- can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions . Long-term exposure to Pyrrolidine, 1-(isocyanoacetyl)- has been observed to cause changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of Pyrrolidine, 1-(isocyanoacetyl)- vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways . At higher doses, Pyrrolidine, 1-(isocyanoacetyl)- can exhibit toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at certain dosage levels .

Metabolic Pathways

Pyrrolidine, 1-(isocyanoacetyl)- is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound can affect metabolic flux by inhibiting or activating key metabolic enzymes, leading to changes in the levels of metabolites . For example, Pyrrolidine, 1-(isocyanoacetyl)- has been shown to inhibit cytochrome P450 enzymes, which play a critical role in drug metabolism and the synthesis of endogenous compounds .

Transport and Distribution

The transport and distribution of Pyrrolidine, 1-(isocyanoacetyl)- within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by active transport mechanisms and can accumulate in specific cellular compartments . The distribution of Pyrrolidine, 1-(isocyanoacetyl)- within tissues can also be influenced by its interactions with binding proteins, which can affect its localization and accumulation .

Subcellular Localization

Pyrrolidine, 1-(isocyanoacetyl)- exhibits specific subcellular localization, which can influence its activity and function. This compound can be targeted to specific cellular compartments or organelles through post-translational modifications or targeting signals . For example, Pyrrolidine, 1-(isocyanoacetyl)- can localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and proteins involved in metabolic processes .

properties

IUPAC Name

2-isocyano-1-pyrrolidin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-8-6-7(10)9-4-2-3-5-9/h2-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRDPZNVNPIFWQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]CC(=O)N1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10217783
Record name Pyrrolidine, 1-(isocyanoacetyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10217783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

67434-30-4
Record name 2-Isocyano-1-(1-pyrrolidinyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67434-30-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrrolidine, 1-(isocyanoacetyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067434304
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrrolidine, 1-(isocyanoacetyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10217783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To stirred and cooled (0° C.) methyl isocyanoacetate (96% technical grade, 5.0 g, 47.8 mmol) was slowly added in 0.75 h pyrrolidine (6.5 mL, 78 mmol). The mixture was stirred for 1.5 h with continued cooling and then concentrated. The resulting oil was co-evaporated twice from CH2Cl2:hexane to remove residual pyrrolidine. 2-Isocyano-1-(pyrrolidin-1-yl)ethanone BLE 04098 was obtained as a yellow solid (6.85 g, 98% yield) and used in the next step without purification.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.5 mL
Type
reactant
Reaction Step Two
Name
Yield
98%

Synthesis routes and methods II

Procedure details

To a stirred and cooled (0° C.) methyl isocyanoacetate (technical grade, 95%; 5.00 g, 47.8 mmol) was slowly added pyrrolidine (6.5 ml, 78 mmol). The mixture was stirred overnight with continued cooling and then concentrated. The resulting oil was repeatedly coevaporated from methylene chloride/hexane to remove residual pyrrolidine. Crude product, which was used in the next step without further purification, was thus afforded as 6.35 g (96%) of dark brown oil: 1H NMR (CDCl3) δ 4.24 (s, 2H), 3.53 (t, J=6.8, 2H), 3.41 (t, J=6.8, 2H), 2.02 (quintet, J=6.8, 2H), 1.90 (quintet, J=6.8, 2H) ppm.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.5 mL
Type
reactant
Reaction Step Two
Yield
96%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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